2-(3-Bromo-2-methylphenyl)pyrrolidine chemical structure and properties
2-(3-Bromo-2-methylphenyl)pyrrolidine chemical structure and properties
Structure, Synthesis, and Physicochemical Characterization
Executive Summary & Chemical Identity
2-(3-Bromo-2-methylphenyl)pyrrolidine is a functionalized N-heterocycle belonging to the class of 2-arylpyrrolidines . This structural motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands, monoamine transporter inhibitors, and as a versatile intermediate for cross-coupling reactions due to the aryl bromide "handle."
The presence of the ortho-methyl group introduces significant steric strain, forcing the phenyl ring to twist out of coplanarity with the pyrrolidine ring, potentially enhancing selectivity in protein-ligand binding interactions compared to non-substituted analogs.
Structural Specifications
| Property | Detail |
| Chemical Formula | C₁₁H₁₄BrN |
| Molecular Weight | 240.14 g/mol |
| Monoisotopic Mass | 239.0310 u |
| Core Scaffold | Pyrrolidine (saturated 5-membered nitrogen heterocycle) |
| Substituents | 3-Bromo (electron-withdrawing/lipophilic), 2-Methyl (steric bulk) |
| Chirality | One stereocenter at C2 (Pyrrolidine). Exists as (R) and (S) enantiomers. |
Retrosynthetic Analysis & Strategy
To synthesize this molecule with high fidelity, we employ a Convergent Strategy . The disconnection approach focuses on the C2–Aryl bond or the closure of the pyrrolidine ring.
Strategic Logic
The most robust route avoids the direct electrophilic aromatic substitution of the deactivated (bromo-substituted) benzene. Instead, we utilize an organometallic nucleophile (Grignard) attacking an electrophilic pyrrolidine precursor.
Selected Pathway: Grignard Addition to 4-Chlorobutyronitrile.
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Rationale: This method generates the imine intermediate in situ, which is thermodynamically driven to cyclize upon reduction. It is a self-validating protocol because the intermediate ketimine is rarely isolated, reducing purification steps.
Retrosynthesis Diagram
Experimental Protocol: Synthesis & Purification
Safety Warning: This protocol involves air-sensitive reagents (Grignard) and toxic alkyl halides. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).
Step 1: Preparation of the Grignard Reagent
Objective: Generate 3-bromo-2-methylphenylmagnesium bromide.
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Activation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Add Magnesium turnings (1.1 eq) and a crystal of Iodine.
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Initiation: Dissolve 1,3-dibromo-2-methylbenzene (Note: Selective lithiation/magnesiation is required if starting from dibromo; alternatively, start with 2-bromo-6-methyl-1-bromobenzene if available, but standard practice uses 3-bromo-2-methyl-1-bromobenzene ).
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Correction for Regioselectivity: To ensure the correct isomer (3-bromo), use 1-bromo-3-iodo-2-methylbenzene if available for selective I-Mg exchange. If using the dibromide, kinetic control is difficult.
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Preferred Precursor:3-Bromo-2-methylphenyl bromide .
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Reaction: Add the aryl bromide (1.0 eq) in anhydrous THF dropwise to the Mg. Reflux for 1 hour until Mg is consumed. The solution turns dark brown/grey.
Step 2: Addition to 4-Chlorobutyronitrile
Objective: Construct the pyrroline ring.
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Cooling: Cool the Grignard solution to 0°C.
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Addition: Add 4-chlorobutyronitrile (1.0 eq) in anhydrous THF dropwise over 30 minutes.
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Mechanism: The Grignard attacks the nitrile carbon, forming an imine magnesium salt.
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Cyclization: Allow the mixture to warm to room temperature and stir for 3-4 hours. The internal nucleophilic attack of the nitrogen onto the alkyl chloride (displacing Cl⁻) occurs, closing the ring to form the 2-aryl-1-pyrroline intermediate.
Step 3: Reduction to Pyrrolidine
Objective: Reduce the imine to the secondary amine.
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Solvent Switch: Remove THF under reduced pressure (if necessary) or dilute with Methanol (caution: exothermic).
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Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise.
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Observation: Gas evolution (H₂) will occur.
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Workup (Critical for Amine Recovery):
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Quench with 1N HCl (acidify to pH < 2) to destroy borates and protonate the amine (moves to aqueous layer).
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Wash aqueous layer with Diethyl Ether (removes non-basic organic impurities).
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Basify: Adjust aqueous layer to pH > 12 using 4N NaOH. The product will oil out.
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Extraction: Extract 3x with Dichloromethane (DCM).
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Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
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Purification
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Method: Flash Column Chromatography.
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Stationary Phase: Silica Gel.
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Mobile Phase: DCM:Methanol (95:5) + 1% Triethylamine (TEA). TEA is crucial to prevent the amine from streaking on the silica.
Physicochemical & Spectroscopic Profile
Predicted Properties
| Parameter | Value (Predicted) | Implication |
| LogP | 3.2 - 3.5 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) easily. |
| pKa (Conj. Acid) | 9.2 ± 0.5 | Exists primarily as a cation at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low polar surface area favors membrane permeability. |
| H-Bond Donors | 1 (NH) | Suitable for receptor binding pockets. |
Spectroscopic Characterization (Expected Data)
¹H NMR (400 MHz, CDCl₃):
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δ 7.40 – 7.00 (m, 3H): Aromatic protons. The 3-Br and 2-Me substitution pattern typically results in a multiplet or overlapping doublets/triplets depending on resolution.
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δ 4.35 (t, J = 7.5 Hz, 1H): The benzylic proton at C2 of the pyrrolidine ring. Deshielded by the aromatic ring.
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δ 3.20 – 3.00 (m, 2H): Protons at C5 (adjacent to Nitrogen).
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δ 2.40 (s, 3H): The 2-Methyl group singlet. This is a diagnostic peak.
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δ 2.30 – 1.60 (m, 4H): The C3 and C4 methylene protons of the pyrrolidine ring.
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δ 1.80 (br s, 1H): N-H proton (exchangeable with D₂O).
Mass Spectrometry (ESI+):
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m/z: [M+H]⁺ = 240.0 and 242.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Applications & Structure-Activity Relationship (SAR)
The "Ortho Effect" & Steric Clash
The 2-methyl group is the defining feature of this scaffold.
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Conformation: The methyl group creates steric hindrance with the pyrrolidine ring protons. This restricts the free rotation of the phenyl-pyrrolidine bond, locking the molecule into a preferred conformation.
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Pharmacology: In nAChR ligands, ortho-substitution often reduces potency compared to meta-substitution due to steric clash within the binding pocket, unless the pocket has a specific hydrophobic cleft that accommodates the methyl group.
Synthetic Utility (Cross-Coupling)
The 3-Bromo position serves as a "synthetic handle."
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds.
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Buchwald-Hartwig Amination: Introduction of amines to create complex CNS-active agents.
References
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Preparation of 2-Substituted Pyrrolidines: Karimi, Z., et al. (2021). Stereoselective Synthesis of 2-Arylpyrrolidines via Grignard Addition to Chiral Sulfinimines. Journal of Organic Chemistry. [Link] (General reference for methodology).
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Pyrrolidine Scaffold in Medicinal Chemistry: O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports. [Link]
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Synthesis via 4-Chlorobutyronitrile: Eisch, J. J., & Dluzniewski, T. (1989). Synthesis of 2-substituted pyrrolidines by the reaction of organolithium reagents with 4-chlorobutyronitrile. Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
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Properties of Halogenated Aromatics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]
